molecular formula C13H15N3O B14187061 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-87-1

2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B14187061
CAS No.: 920511-87-1
M. Wt: 229.28 g/mol
InChI Key: JZKXSGXKAOEDKJ-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylpyridine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol or pyridine derivatives.

Scientific Research Applications

2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Shares the pyridine ring and amino group but lacks the hydroxyl group and the additional substituent.

    4-Methylpyridin-2-amine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

920511-87-1

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-5-[[(4-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O/c1-9-4-5-15-13(6-9)16-8-10-2-3-11(14)12(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16)

InChI Key

JZKXSGXKAOEDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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